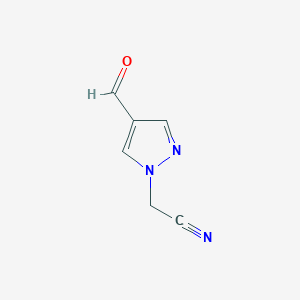

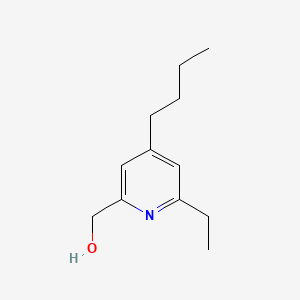

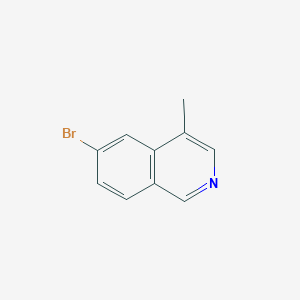

![molecular formula C11H12ClF4NO B1450584 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 1803583-79-0](/img/structure/B1450584.png)

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Übersicht

Beschreibung

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803583-79-0 . It is extensively used in scientific research due to its unique properties, enabling researchers to explore various applications in fields like pharmaceuticals, organic synthesis, and medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C11H11F4NO.ClH/c12-10 (5-6-16-7-10)8-3-1-2-4-9 (8)17-11 (13,14)15;/h1-4,16H,5-7H2;1H . This indicates the presence of fluorine, nitrogen, oxygen, and chlorine atoms in the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.67 . It is a powder in physical form . It is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen

Pyrrolidine Constrained Bipyridyl-Dansyl Click Fluoroionophore

A pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate was synthesized using click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Synthesis of Fluorinated Nitrogen Heterocycles

The synthesis of 3-fluoro-2-methylene-pyrrolidine (3a) and -piperidine (3b) was achieved through a combination of gold-catalyzed hydroamination and electrophilic trapping of cyclic enamine intermediates by Selectfluor. This work also explores the mechanism of this synthesis (Simonneau et al., 2011).

3-Fluoro-4-hydroxyprolines for Protein Degradation

3-Fluoro-4-hydroxyprolines (F-Hyps) were synthesized for molecular recognition by biological systems. These compounds, containing both hydroxylation and fluorination modifications, are of interest in medicinal and biological chemistry due to their effect on molecular recognition and targeted protein degradation (Testa et al., 2018).

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines

This research outlines the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, compounds with significant relevance in medicinal chemistry and organic synthesis. The paper provides a comprehensive overview of the methods and applications of these fluorinated pyrrolidine derivatives (Pfund & Lequeux, 2017).

Synthesis of a Fluorinated Derivative of Sigma-1 Receptor Modulator

The synthesis of a fluorinated derivative of the sigma-1 receptor modulator E1R was achieved through the ozonation and catalytic hydrogenation of certain precursors. This research contributes to the development of fluorinated compounds for potential therapeutic applications (Kuznecovs et al., 2020).

Cu-Catalyzed Asymmetric Defluoroalkylation and [3 + 2] Cycloaddition

This study presents a copper-catalyzed process for the defluoroalkylation and [3 + 2] cycloaddition of trifluoropropene. It highlights the production of chiral fluorinated amino esters and pyrrolidines, key scaffolds in synthetic chemistry with unique biological properties (Wang et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4NO.ClH/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)17-11(13,14)15;/h1-4,16H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEKXJSYRPQAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride | |

CAS RN |

1803583-79-0 | |

| Record name | Pyrrolidine, 3-fluoro-3-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)

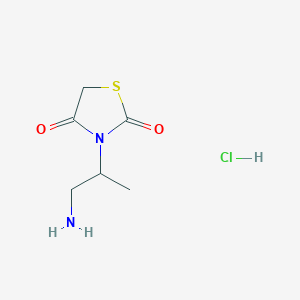

![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)

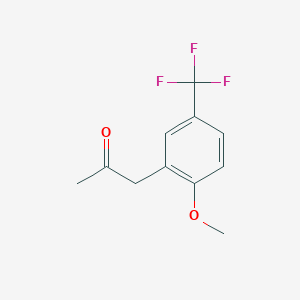

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

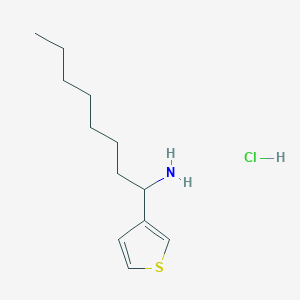

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)